trans-1,4-Dibromo-2-butene-d6
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Overview
Description
trans-1,4-Dibromo-2-butene-d6: is a deuterated derivative of trans-1,4-Dibromo-2-butene, where the hydrogen atoms are replaced by deuterium. This compound is an organic halide and belongs to the class of dibromides. It has the molecular formula C4D6Br2 and a molecular weight of 219.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dibromo-2-butene-d6 typically involves the bromination of 1,4-butadiene-d6. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-1,4-Dibromo-2-butene-d6 can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Sodium iodide (NaI), potassium hydroxide (KOH)
Solvents: Acetone, ethanol
Conditions: Reflux, room temperature
Major Products:
Substitution: Formation of trans-1,4-diiodo-2-butene-d6 when reacted with sodium iodide.
Addition: Formation of 1,4-dibromo-2-butane-d6 when reacted with hydrogen bromide (HBr).
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various compounds.
- Employed in the study of reaction mechanisms and kinetics due to its deuterated nature .
Biology and Medicine:
- Utilized in metabolic studies to trace biochemical pathways.
- Acts as a reference standard in mass spectrometry for the analysis of biological samples .
Industry:
- Applied in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-1,4-Dibromo-2-butene-d6 involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The deuterium atoms provide stability and allow for detailed study of reaction pathways .
Comparison with Similar Compounds
- trans-1,4-Dibromo-2-butene
- 1,4-Dibromo-2-butene
- cis-1,4-Dibromo-2-butene
Comparison:
- trans-1,4-Dibromo-2-butene-d6 is unique due to the presence of deuterium, which makes it more stable and suitable for detailed mechanistic studies.
- Compared to its non-deuterated counterparts, it provides better insights into reaction mechanisms and kinetics due to the isotope effect .
Properties
Molecular Formula |
C4H6Br2 |
---|---|
Molecular Weight |
219.94 g/mol |
IUPAC Name |
(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+/i1D,2D,3D2,4D2 |
InChI Key |
RMXLHIUHKIVPAB-RMNAQWRBSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C([2H])([2H])Br)/C([2H])([2H])Br |
Canonical SMILES |
C(C=CCBr)Br |
Origin of Product |
United States |
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